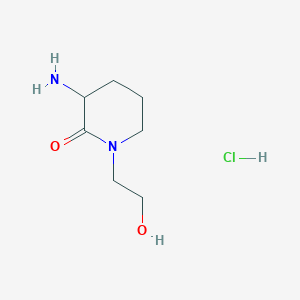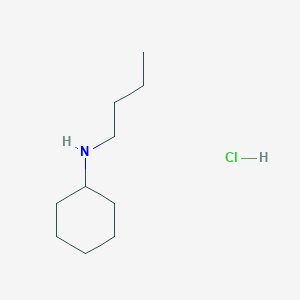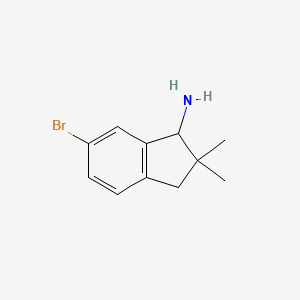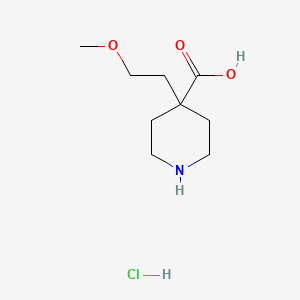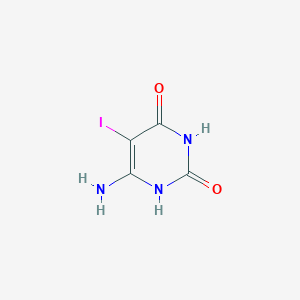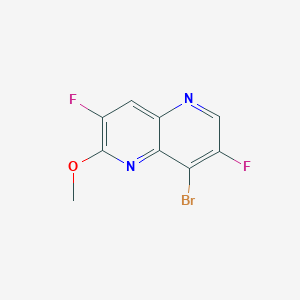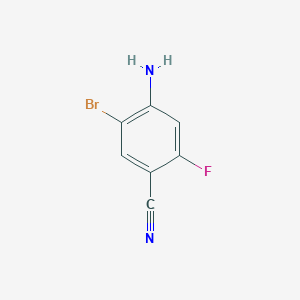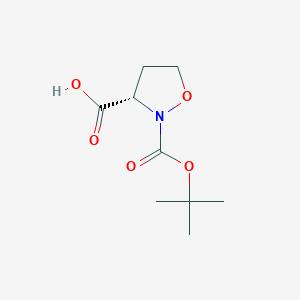
顺式-环戊烷-1,3-二胺二盐酸盐
描述
cis-Cyclopentane-1,3-diamine dihydrochloride: is a chemical compound with the molecular formula C5H14Cl2N2 . It is a derivative of cyclopentane, featuring two amine groups attached to the first and third carbon atoms in a cis configuration. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties .
科学研究应用
cis-Cyclopentane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary targets of cis-Cyclopentane-1,3-diamine dihydrochloride are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of cis-Cyclopentane-1,3-diamine dihydrochloride’s action are currently under investigation . As more research is conducted, the specific effects of this compound at the molecular and cellular level will be better understood.
Action Environment
The action, efficacy, and stability of cis-Cyclopentane-1,3-diamine dihydrochloride can be influenced by various environmental factors These factors can include pH, temperature, and the presence of other compounds or enzymes
生化分析
Biochemical Properties
cis-Cyclopentane-1,3-diamine dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism. The nature of these interactions often involves the formation of hydrogen bonds between the amine groups of cis-Cyclopentane-1,3-diamine dihydrochloride and the active sites of enzymes, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of cis-Cyclopentane-1,3-diamine dihydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, cis-Cyclopentane-1,3-diamine dihydrochloride has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell proliferation or apoptosis depending on the cellular context .
Molecular Mechanism
At the molecular level, cis-Cyclopentane-1,3-diamine dihydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of the enzyme, preventing substrate access. Additionally, it can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to alterations in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-Cyclopentane-1,3-diamine dihydrochloride change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . Over extended periods, it may undergo degradation, which can affect its efficacy in biochemical assays. Long-term studies have shown that cis-Cyclopentane-1,3-diamine dihydrochloride can have sustained effects on cellular function, including prolonged enzyme inhibition or activation .
Dosage Effects in Animal Models
The effects of cis-Cyclopentane-1,3-diamine dihydrochloride vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily modulate enzyme activity. At higher doses, it can lead to toxic effects, including cellular apoptosis and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without adverse effects .
Metabolic Pathways
cis-Cyclopentane-1,3-diamine dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the metabolic flux of amino acids and other metabolites. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, cis-Cyclopentane-1,3-diamine dihydrochloride is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is crucial for its function, as it needs to reach target enzymes and proteins to modulate their activity .
Subcellular Localization
The subcellular localization of cis-Cyclopentane-1,3-diamine dihydrochloride is essential for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that the compound interacts with the appropriate biomolecules, enhancing its efficacy in biochemical reactions .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclopentane-1,3-diamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of cyclopentanone oxime followed by catalytic hydrogenation. The reaction conditions often require an inert atmosphere and room temperature to ensure the purity and yield of the product .
Industrial Production Methods: In industrial settings, the production of cis-Cyclopentane-1,3-diamine dihydrochloride may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical-grade compounds .
化学反应分析
Types of Reactions: cis-Cyclopentane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: It can be further reduced to form more saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products: The major products formed from these reactions include imines, nitriles, and various substituted amine derivatives, depending on the reaction conditions and reagents used .
相似化合物的比较
- cis-Cyclopentane-1,2-diamine dihydrochloride
- trans-Cyclopentane-1,2-diamine dihydrochloride
- trans-Cyclopentane-1,3-diamine dihydrochloride
Comparison: cis-Cyclopentane-1,3-diamine dihydrochloride is unique due to its specific cis configuration, which imparts distinct steric and electronic properties compared to its trans isomers. This configuration can influence its reactivity and interaction with biological targets, making it particularly valuable in certain applications .
属性
IUPAC Name |
cyclopentane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-4-1-2-5(7)3-4;;/h4-5H,1-3,6-7H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEZIVFRVHUPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63591-57-1 | |
| Record name | cyclopentane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


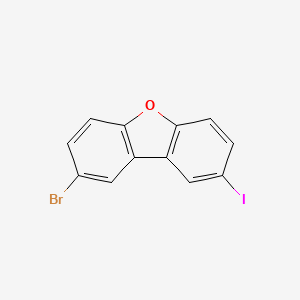
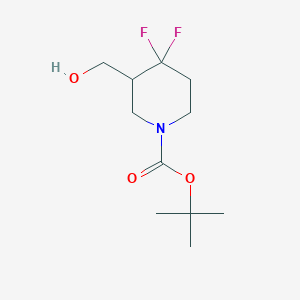
![1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid](/img/structure/B1376386.png)
![2-{1-azabicyclo[2.2.2]octan-3-ylidene}acetic acid hydrochloride](/img/structure/B1376387.png)
![tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1376391.png)
